molecular formula C8H6BrClO2S B11723792 2-(2-Bromophenyl)ethenesulfonyl chloride

2-(2-Bromophenyl)ethenesulfonyl chloride

Cat. No.: B11723792
M. Wt: 281.55 g/mol
InChI Key: NUGLZZVAFCEKFJ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)ethenesulfonyl chloride is an organosulfur compound containing a sulfonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(2-Bromophenyl)ethenesulfonyl chloride typically involves the reaction of ethenesulfonyl fluoride with 2-bromophenyl boronic acid in the presence of palladium acetate, copper acetate, and lithium acetate under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, and the product is purified through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)ethenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfone derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents vary depending on the desired transformation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfones: Resulting from oxidation reactions.

Scientific Research Applications

2-(2-Bromophenyl)ethenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action for 2-(2-Bromophenyl)ethenesulfonyl chloride is highly dependent on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group is attacked by a nucleophile, leading to the formation of a new bond and the release of chloride ion. The compound’s reactivity is primarily due to the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon-sulfur bond more susceptible to nucleophilic attack.

Comparison with Similar Compounds

    2-(4-Bromophenyl)ethenesulfonyl chloride: Similar structure but with the bromine atom in the para position.

    2-(2-Chlorophenyl)ethenesulfonyl chloride: Chlorine atom instead of bromine.

    Ethenesulfonyl fluoride: Fluorine atom instead of the sulfonyl chloride group.

Properties

IUPAC Name

2-(2-bromophenyl)ethenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGLZZVAFCEKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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